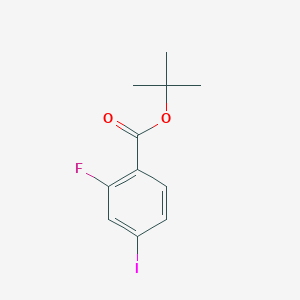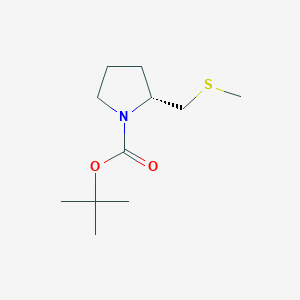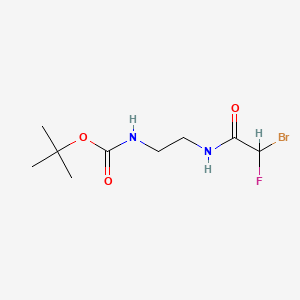
5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted pyrazoles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its effects on cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the phenylsulfonyl group, which may result in different biological activity and chemical reactivity.
3-Methyl-1-(phenylsulfonyl)-1H-pyrazole: Lacks the chlorine atom, which can affect its reactivity and interaction with biological targets.
5-Chloro-1-(phenylsulfonyl)-1H-pyrazole: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole is unique due to the presence of both the chlorine atom and the phenylsulfonyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a pharmacologically active molecule .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-7-10(11)13(12-8)16(14,15)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZNYOYGPMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one](/img/structure/B8106867.png)

![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)






![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B8106928.png)

